molecular formula C18H15NOS B284840 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one

1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one

Cat. No. B284840
M. Wt: 293.4 g/mol
InChI Key: LULZCTLCJMULBL-FEYWXZCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one, also known as MBTH, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules, such as enzymes and proteins. 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes. 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has also been shown to interact with proteins, such as albumin and hemoglobin, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of various enzymes and proteins. In vivo studies have shown that 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one can reduce inflammation, improve cognitive function, and enhance wound healing.

Advantages and Limitations for Lab Experiments

1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has several advantages for lab experiments, including its high purity, stability, and ease of use. 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one can be easily synthesized in large quantities and is readily available from commercial suppliers. However, 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Careful handling and storage of 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one are necessary to ensure its safety and efficacy in lab experiments.

Future Directions

There are several potential future directions for research on 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one. One area of interest is the development of new analytical methods using 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one as a reagent. Another area of interest is the investigation of 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one and its interactions with biomolecules. Overall, 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has significant potential for future research and applications in various fields.

Synthesis Methods

1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminothiophenol with 3-methyl-2-butanone to form the key intermediate, which is then subjected to various chemical reactions to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one.

Scientific Research Applications

1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. In analytical chemistry, 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one is commonly used as a reagent for the determination of various analytes, such as amino acids, peptides, and proteins. In biochemistry, 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has been shown to interact with various enzymes and proteins, leading to the development of new drugs and therapies. In medicinal chemistry, 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-phenyl-3-buten-2-one has been investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

properties

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

(E,1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C18H15NOS/c1-19-16-9-5-6-10-17(16)21-18(19)13-15(20)12-11-14-7-3-2-4-8-14/h2-13H,1H3/b12-11+,18-13-

InChI Key

LULZCTLCJMULBL-FEYWXZCKSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C(=O)/C=C/C3=CC=CC=C3

SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C=CC3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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